7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-oxo-5-[(2,4,6-trifluorophenyl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4OS/c15-8-1-10(16)13(11(17)2-8)23-6-9-3-12(22)21-14(20-9)7(4-18)5-19-21/h1-3,5,19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQXUPXNADTZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazolo-pyrimidine core with a hydroxyl group and a trifluoromethylphenyl sulfanyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of the compound have been explored in several studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on various cellular processes.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- A study reported that similar compounds showed IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines such as MCF7 and NCI-H460 .
- The compound is hypothesized to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | CDK2 inhibition |
| Compound B | NCI-H460 | 0.03 | Microtubule disassembly |
| Compound C | SF-268 | 31.5 | Apoptosis induction |
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- Studies have demonstrated that pyrazolo derivatives possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with some exhibiting synergistic effects when combined with other antibiotics .
- The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound D | MRSA | 12 µg/mL | Cell wall synthesis inhibition |
| Compound E | E. coli | 8 µg/mL | Metabolic pathway interference |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : The inhibition of kinases involved in cell cycle regulation has been noted for several pyrazolo derivatives.
- Reactive Oxygen Species (ROS) Scavenging : Certain complexes of pyrazolo derivatives have shown the ability to scavenge ROS, indicating potential antioxidant properties .
Case Studies
Several case studies highlight the effectiveness of pyrazolo derivatives in clinical settings:
- A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated significant tumor reduction in xenograft models. The lead compound exhibited a marked decrease in tumor size compared to controls.
- Another investigation into the antimicrobial efficacy against resistant strains showed that the compound could restore sensitivity to conventional antibiotics in vitro.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The introduction of trifluoromethyl groups enhances the potency of these compounds by improving their lipophilicity and cellular uptake .
2. Antimicrobial Properties
Compounds containing pyrazolo-pyrimidine moieties have been reported to possess antimicrobial activities against a range of pathogens. The presence of the sulfanyl group in 7-hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile may contribute to its effectiveness as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo-pyrimidine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The specific interactions of the trifluorophenyl group with biological targets may enhance this activity .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions using appropriate precursors. Recent advances have focused on optimizing synthetic routes to improve yield and purity while exploring functionalization strategies that can enhance biological activity or selectivity .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This transformation is critical for modifying the compound's polarity and biological interactions.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acid Hydrolysis | H₂SO₄ (conc.), reflux, 6–8 hours | 7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 85–90% | |
| Base Hydrolysis | NaOH (aq.), 80°C, 4 hours | Sodium salt of the corresponding carboxylic acid | 78% |
Oxidation and Reduction Reactions
The hydroxyl group at position 7 and the sulfanyl-methyl moiety are susceptible to redox transformations:
Oxidation Reactions
Reduction Reactions
| Target Group | Reducing Agent | Conditions | Product | References |
|---|---|---|---|---|
| Carbonitrile (C3) | LiAlH₄ | Dry THF, reflux, 4 hours | 3-Aminomethylpyrazolo[1,5-a]pyrimidine derivative |
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group participates in substitution reactions, particularly under Mitsunobu or chlorination conditions:
Transition Metal-Catalyzed Coupling Reactions
The chlorinated intermediate undergoes palladium- or nickel-catalyzed couplings to introduce aryl/heteroaryl groups:
Functionalization of the Sulfanyl-Methyl Group
The sulfanyl-methyl group undergoes alkylation or oxidation to modulate electronic properties:
| Reaction Type | Reagent | Conditions | Product | References |
|---|---|---|---|---|
| Alkylation | R-X, K₂CO₃ | DMF, 60°C, 8 hours | Thioether derivatives with varied R groups | |
| Oxidation | m-CPBA | CH₂Cl₂, 0°C, 1 hour | Sulfoxide or sulfone derivatives |
Radical-Mediated Transformations
Visible light-induced radical reactions enable regioselective modifications:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| α-Bromo ketones, Eosin Y | Blue LEDs, DCE, RT, 12 hours | 1,3,5-Trisubstituted pyrazole hybrids | 82% |
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer: Synthesis optimization often involves solvent selection, temperature control, and stoichiometric adjustments. For pyrazolo[1,5-a]pyrimidine derivatives, refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like KCO improves reaction efficiency. For example, reports yields of 62–70% using pyridine as a solvent and reflux conditions for cyclization steps . To enhance purity, column chromatography or recrystallization from ethanol/DMF mixtures is recommended . Monitoring reaction progress via TLC and adjusting reaction times (e.g., 2–6 hours) can mitigate byproduct formation.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer: A combination of H NMR, C NMR, and IR spectroscopy is essential. Key spectral markers include:
- NMR : Signals for pyrimidine protons (δ 8.0–8.5 ppm), sulfanyl methyl groups (δ 3.5–4.0 ppm), and aromatic fluorine environments (e.g., F NMR if available) .
- IR : Stretching vibrations for nitrile (C≡N, ~2200 cm) and hydroxyl (-OH, ~3200 cm) groups .
Mass spectrometry (HRMS-ESI) confirms molecular weight, with deviations <0.005 Da acceptable for structural validation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Stability testing should include:
- Temperature : Store at –20°C in inert atmospheres to prevent degradation of the sulfanyl and nitrile groups.
- Light sensitivity : Amber vials are recommended, as UV exposure may cleave the trifluorophenyl moiety .
- Humidity : Desiccants like silica gel prevent hydrolysis of the pyrimidine ring.
Advanced Research Questions
Q. What crystallographic insights exist for structurally related pyrazolo[1,5-a]pyrimidines?
- Methodological Answer: Single-crystal X-ray diffraction reveals planar pyrimidine cores (r.m.s. deviation <0.011 Å) and weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that stabilize crystal packing . For example, reports monoclinic (P21/c) symmetry with unit cell parameters a = 4.98 Å, b = 18.40 Å, and β = 95.92°, providing a template for modeling steric effects of the trifluorophenyl group .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. For instance:
- Frontier Molecular Orbitals : The nitrile group (LUMO) and hydroxyl group (HOMO) dominate reactivity .
- Molecular docking : Simulate interactions with enzyme targets (e.g., kinases) using software like AutoDock Vina, leveraging crystallographic data from and .
Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?
- Methodological Answer: Discrepancies often arise from:
- Solvent purity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility .
- Catalyst choice : Transition metals (e.g., PdCl) in cross-coupling steps may explain yield variations (e.g., 49% vs. 70% in vs. 5) .
Systematic Design of Experiments (DoE) can isolate critical variables like temperature and reagent ratios .
Q. What pharmacological mechanisms are proposed for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer: highlights kinase inhibition (e.g., BTK) via trifluoromethyl group interactions with hydrophobic enzyme pockets. In vitro assays (IC values) and Western blotting validate target engagement . For this compound, the hydroxyl group may enhance solubility for in vivo pharmacokinetic studies, while the sulfanyl moiety modulates membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
